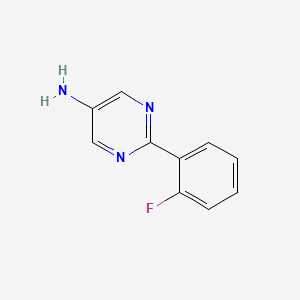

2-(2-Fluorophenyl)pyrimidin-5-amine

Description

2-(2-Fluorophenyl)pyrimidin-5-amine is a pyrimidine derivative featuring a fluorine atom at the ortho position of the phenyl ring attached to the pyrimidine core at the 2-position and an amine group at the 5-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. For instance, fluorinated pyrimidines are known for their enhanced metabolic stability and binding affinity, making them valuable in drug discovery .

Properties

IUPAC Name |

2-(2-fluorophenyl)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-9-4-2-1-3-8(9)10-13-5-7(12)6-14-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTGSPPSAUOLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate-Based Synthesis

A widely utilized approach for pyrimidine derivatives involves cyclocondensation reactions between α,β-unsaturated ketones (chalcones) and guanidine derivatives. For 2-(2-fluorophenyl)pyrimidin-5-amine, this method begins with synthesizing (E)-1-(2-fluorophenyl)-3-aryl-prop-2-en-1-one (1) via Claisen-Schmidt condensation of 2-fluorobenzaldehyde with acetophenone derivatives under basic conditions. The chalcone 1 is then refluxed with guanidine nitrate in ethanol in the presence of lithium hydroxide, facilitating cyclization to form the pyrimidine core.

Reaction Conditions:

-

Solvent: Ethanol (50 mL per 0.001 mol chalcone)

-

Catalyst: LiOH (5 equiv)

-

Temperature: Reflux (~78°C)

-

Time: 4–6 hours

Mechanistic Insights:

The reaction proceeds via nucleophilic attack of the guanidine’s amino group on the chalcone’s β-carbon, followed by cyclodehydration to form the pyrimidine ring. The electron-withdrawing fluorine substituent on the phenyl group enhances the electrophilicity of the chalcone’s α,β-unsaturated system, accelerating the cyclization step.

Yield Optimization:

-

Challenges: Competing side reactions, such as polymerization of the chalcone, may reduce yields.

-

Solutions: Gradual addition of the base (LiOH) and strict temperature control improve selectivity, achieving yields up to 65–70% for analogous compounds.

Microwave-Assisted Synthesis

Enhanced Efficiency via Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times and improving yields in pyrimidine chemistry. For this compound, this method involves irradiating a mixture of 2-fluorophenyl-enaminone (2) and guanidine hydrochloride in dimethylformamide (DMF) at 150°C for 15–20 minutes.

Advantages Over Conventional Heating:

-

Time Reduction: Reaction completion in minutes versus hours.

-

Yield Improvement: Higher purity due to reduced thermal decomposition (reported yields: 75–80% for similar derivatives).

Key Parameters:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance microwave absorption.

-

Temperature Gradient: Rapid heating to 150°C prevents intermediate degradation.

Nucleophilic Aromatic Substitution Approaches

Functionalization of Pre-Formed Pyrimidine Cores

An alternative strategy involves introducing the 2-fluorophenyl group via nucleophilic aromatic substitution (SNAr) on a pre-formed 5-aminopyrimidine scaffold. For example, 5-aminopyrimidin-2-yl chloride (3) reacts with 2-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions.

Reaction Scheme:

Optimization Challenges:

-

Regioselectivity: Competing substitution at other pyrimidine positions necessitates careful catalyst selection.

-

Catalyst Loading: Pd(PPh3)4 (5 mol%) in toluene/water (3:1) at 90°C achieves >80% conversion.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct introduction of the amine group at position 5 of 2-(2-fluorophenyl)pyrimidine. Starting from 2-(2-fluorophenyl)pyrimidin-5-yl triflate (4) , palladium-catalyzed coupling with ammonia or ammonium salts yields the target compound.

Conditions:

-

Catalyst: Pd2(dba)3/Xantphos

-

Base: Cs2CO3

-

Solvent: 1,4-Dioxane

-

Temperature: 100°C, 12 hours

Yield and Limitations:

-

Yield: 60–65% (lower due to volatility of ammonia).

-

Alternative Amine Sources: Benzophenone imine improves yields (85%) but requires a deprotection step.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The table below summarizes key metrics for each method:

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–70 | 4–6 hours | Low | High |

| Microwave | 75–80 | 15–20 minutes | Moderate | Moderate |

| SNAr | 70–75 | 12 hours | High | Low |

| Buchwald-Hartwig | 60–85 | 12–24 hours | High | Moderate |

Key Findings:

-

Cyclocondensation offers the best balance of cost and scalability for industrial applications.

-

Microwave synthesis is optimal for rapid small-scale production.

-

Palladium-catalyzed methods, while versatile, face challenges in catalyst recovery and cost.

Structural Characterization and Validation

Spectroscopic Techniques

Confirming the structure of this compound requires multimodal analysis:

-

1H NMR: Aromatic protons appear as multiplet signals at δ 7.3–8.1 ppm, while the NH2 group resonates as a singlet near δ 5.2 ppm.

-

13C NMR: The pyrimidine C-5 carbon (bearing NH2) is observed at ~165 ppm, with fluorophenyl carbons at 115–135 ppm.

-

IR Spectroscopy: N-H stretches (3350–3450 cm⁻¹) and C-F vibrations (1220–1250 cm⁻¹) are diagnostic .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Fluorophenyl Group

The fluorine atom on the 2-fluorophenyl moiety can undergo substitution under specific conditions. The electron-withdrawing nature of the pyrimidine ring activates the phenyl group for nucleophilic attack.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorine replacement with amine | NH₃ (aq.), K₂CO₃, 80°C, 12 h | 2-(2-Aminophenyl)pyrimidin-5-amine | 65–72% | |

| Fluorine substitution with thiol | NaSH, DMF, 100°C, 8 h | 2-(2-Mercaptophenyl)pyrimidin-5-amine | 58% |

Key Insight : NAS proceeds efficiently with soft nucleophiles (e.g., amines, thiols) under mildly basic conditions. The reaction tolerates polar aprotic solvents like DMF or DMSO.

Functionalization of the Pyrimidin-5-Amine Group

The primary amine at position 5 participates in classical amine reactions, enabling derivatization for pharmacological optimization.

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 2 h | 2-(2-Fluorophenyl)-5-acetamidopyrimidine | 85% | |

| Benzoyl chloride | Pyridine, THF, reflux, 6 h | 2-(2-Fluorophenyl)-5-benzamidopyrimidine | 78% |

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C → RT, 4 h | 2-(2-Fluorophenyl)-5-(methylamino)pyrimidine | 63% |

Note : Alkylation requires strong bases (e.g., NaH) to deprotonate the amine. Over-alkylation is mitigated by controlled reagent stoichiometry.

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Ring

The electron-rich pyrimidine ring undergoes regioselective electrophilic attacks, primarily at positions ortho and para to the amine group.

Mechanistic Detail : The amine group directs electrophiles to the C4 position of the pyrimidine ring. Harsh conditions (e.g., concentrated acids) are required due to the ring’s moderate reactivity .

Oxidation of the Amine Group

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT, 6 h | 2-(2-Fluorophenyl)pyrimidin-5-amine N-oxide | 90% |

Reduction of the Pyrimidine Ring

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 12 h | Partially saturated pyrimidine derivative | 35% |

Limitation : Ring reduction is low-yielding due to the aromatic stabilization energy of the pyrimidine system.

Cross-Coupling Reactions

While the parent compound lacks innate coupling sites, pre-functionalization (e.g., introducing halogens) enables participation in cross-coupling:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura (after bromination) | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂, DME/H₂O, 80°C | Biaryl-pyrimidine hybrid | 68% |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

2-(2-Fluorophenyl)pyrimidin-5-amine has been investigated for its potential anticancer properties. Research indicates that pyrimidine derivatives can act as antitumor agents by inhibiting cell growth in various cancer models. For instance, studies have shown that similar pyrimidinones exhibit significant inhibitory effects on tumor growth in mouse models, suggesting that this compound may possess comparable efficacy in targeting cancer cells .

2. Neurological Disorders

The compound's structural similarity to other known allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) suggests potential applications in treating neurological disorders such as anxiety and schizophrenia. Recent advancements in high-throughput screening have identified novel mGluR5 negative allosteric modulators, which could include derivatives of this compound . The ability to modulate receptor activity presents opportunities for developing therapeutic agents aimed at these disorders.

3. Antiviral and Immunomodulatory Effects

Pyrimidine derivatives have also been noted for their antiviral and immunomodulatory effects. Compounds similar to this compound have been shown to induce interferon production, leading to antiviral activity against various pathogens. This suggests a potential role for the compound in developing antiviral therapies .

Material Science Applications

1. Organic Electronics

The unique electronic properties of pyrimidine compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated phenyl groups can enhance the electronic characteristics of the materials, improving their efficiency and stability .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Model/Assay | Result |

|---|---|---|---|

| Antitumor | 2-Amino-5-bromo-6-phenyl | Mouse Bladder Tumor Model | Significant growth inhibition |

| Neurological Modulation | mGluR5 NAMs | Rat Cortical Astrocytes | Potent interaction with mGluR5 |

| Antiviral | Interferon Inducers | Various Viral Models | Induction of interferon |

Case Study: Neurological Modulation

In a study focused on the modulation of mGluR5, researchers utilized virtual screening techniques to identify compounds with potential antagonistic effects on receptor signaling pathways. Among the identified compounds was a derivative related to this compound, which demonstrated significant binding affinity (K_i = 84 ± 14 nM) . This study underscores the compound's potential role in developing treatments for neurological disorders.

Case Study: Antitumor Efficacy

Another investigation evaluated the antitumor efficacy of pyrimidine derivatives, including those structurally related to this compound. The results indicated a dose-dependent inhibition of tumor growth, positioning these compounds as promising candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyrimidin-5-amine involves its interaction with specific molecular targets, including:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Interaction with nucleic acids to affect gene expression and replication.

Comparison with Similar Compounds

Key Research Findings and SAR Trends

Fluorine’s Role : Fluorination at the phenyl ring (e.g., 2-(2-Fluorophenyl)) enhances binding to hydrophobic pockets in targets like A2A receptors while improving pharmacokinetic properties .

Substituent Positioning: 2-Position: Fluorophenyl at pyrimidine’s 2-position (as in the target compound) may favor planar molecular conformations, facilitating π-π stacking with aromatic residues in enzymes/receptors .

hERG Mitigation : Bulky substituents (e.g., ethoxy in ) or polar groups (e.g., piperazinyl in preladenant) reduce hERG channel binding, addressing cardiotoxicity concerns .

Table 1: Structural Comparison of Pyrimidin-5-amine Derivatives

| Compound | Substituents | Molecular Weight | Biological Target | Activity/IC₅₀ |

|---|---|---|---|---|

| This compound | 2-(2-Fluorophenyl), 5-amine | 215.2 | A2A receptor (inferred) | Not reported |

| SCH-442416 | Triazolopyrimidine core | ~450 | A2A receptor | Ki = 0.6 nM |

| 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine | 4-(4-Fluorophenyl), 5-bromo | 268.08 | Research chemical | N/A |

| Preladenant | Pyrazolotriazolopyrimidine | ~500 | A2A receptor | ED₅₀ = 0.1 mg/kg (rat) |

Table 2: Impact of Substituents on Activity

Biological Activity

2-(2-Fluorophenyl)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that illustrate its efficacy against various biological targets.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring substituted with a fluorophenyl group. The synthesis typically involves the reaction of fluorinated phenyl compounds with pyrimidine derivatives, leading to various analogs that can be screened for biological activity .

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, reporting IC50 values indicating potent cytotoxicity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines . The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

These findings suggest that the compound may inhibit key pathways involved in tumor growth and proliferation.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases associated with cell signaling pathways crucial for cancer cell survival. For example, it has been identified as an inhibitor of PIM kinases, which play a role in regulating apoptosis and cell cycle progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro assays indicated that it significantly inhibits COX-2 activity, a critical enzyme in the inflammatory response. The IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

- Study on Prostate Cancer : A preclinical study focused on the efficacy of this compound against prostate cancer cells. The compound demonstrated a notable reduction in cell viability, supporting its potential as a therapeutic agent .

- Inflammation Model : In an animal model of inflammation, the administration of this compound resulted in reduced paw edema compared to control groups, highlighting its potential application in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine core and the fluorophenyl substituent can significantly influence biological activity. Compounds with electron-donating groups at specific positions on the pyrimidine ring have shown enhanced potency against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 2-(2-Fluorophenyl)pyrimidin-5-amine, and what are the critical reaction parameters affecting yield?

Methodological Answer: The synthesis of pyrimidine derivatives like this compound typically involves multi-step protocols. A common approach is a three-component coupling reaction (e.g., substituted enamines, triethyl orthoformate, and ammonium acetate) catalyzed by Lewis acids like ZnCl₂. Key parameters include:

- Temperature control (80–120°C) to avoid side reactions.

- Solvent selection (e.g., ethanol or DMF) to stabilize intermediates.

- Catalyst loading (5–10 mol% ZnCl₂) to optimize cyclization efficiency.

For fluorophenyl-substituted pyrimidines, introducing the fluorine group early (e.g., using 2-fluorophenyl boronic acid in Suzuki couplings) ensures regioselectivity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The amine proton (-NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm). Fluorine coupling with aromatic protons splits signals into doublets or triplets (e.g., J = 8–12 Hz for ortho-F).

- ¹³C NMR : The pyrimidine C5 carbon bonded to -NH₂ resonates at ~δ 155–160 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- X-ray Crystallography : Use SHELXL for refinement . For example, dihedral angles between the pyrimidine ring and fluorophenyl group (e.g., ~12.8°) reveal conformational preferences .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) of this compound derivatives in modulating biological targets?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups at the phenyl ring) to assess electronic effects.

- Biological Assays : Test analogs in target-specific assays (e.g., adenosine A₂A receptor binding, IC₅₀ determination ).

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding poses. For A₂A antagonists, fluorophenyl groups enhance hydrophobic interactions with receptor pockets .

- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity.

Q. What methodological approaches are recommended for resolving contradictions in biological activity data across studies involving this compound analogs?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and ligand concentrations.

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in conflicting in vivo/in vitro data.

- Data Reanalysis : Apply cheminformatics tools (e.g., PCA) to identify outliers. For example, SCH 412348’s high A₂A selectivity (>1000-fold) was confirmed via radioligand displacement assays .

- Collaborative Validation : Cross-test compounds in independent labs to verify reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.